molecular formula C8H12O B125721 Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) CAS No. 156541-79-6

Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI)

Cat. No.: B125721
CAS No.: 156541-79-6
M. Wt: 124.18 g/mol
InChI Key: VVTFAZINPABWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) is an organic compound characterized by a cyclopropyl ring with three methyl groups and a ketone functional group

Properties

CAS No.

156541-79-6

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(1,2-dimethyl-3-methylidenecyclopropyl)ethanone

InChI

InChI=1S/C8H12O/c1-5-6(2)8(5,4)7(3)9/h6H,1H2,2-4H3

InChI Key

VVTFAZINPABWGG-UHFFFAOYSA-N

SMILES

CC1C(=C)C1(C)C(=O)C

Canonical SMILES

CC1C(=C)C1(C)C(=O)C

Synonyms

Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,3-dimethyl-2-methylenecyclopropane with a methyl ketone precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where one of the methyl groups or the ketone group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) exerts its effects involves interactions with specific molecular targets. The cyclopropyl ring and ketone group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Methyl Ketone: Similar in structure but lacks the additional methyl groups.

    1,3-Dimethylcyclopropane: Similar cyclopropyl ring but without the ketone group.

    Methylenecyclopropane: Contains a methylene group but lacks the ketone and additional methyl groups.

Uniqueness

Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) is unique due to its combination of a cyclopropyl ring with multiple methyl groups and a ketone functional group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

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